3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethoxy group attached to both the phenyl and pyrazole rings, as well as an ethyl group on the pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy groups.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-N-(4-methoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
- 3-ethoxy-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-4-carboxamide
- 3-ethoxy-N-(4-fluorophenyl)-1-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 3-ethoxy-N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is unique due to the presence of ethoxy groups on both the phenyl and pyrazole rings. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-ethoxy-N-(4-ethoxyphenyl)-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-19-11-14(16(18-19)22-6-3)15(20)17-12-7-9-13(10-8-12)21-5-2/h7-11H,4-6H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHKKDUUFHWYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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